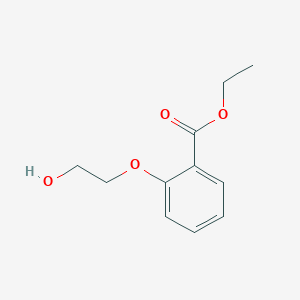

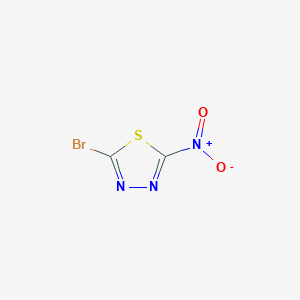

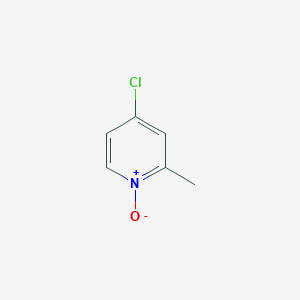

![molecular formula C7H9N3 B1315058 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine CAS No. 35808-40-3](/img/structure/B1315058.png)

1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine

Overview

Description

1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine: is a heterocyclic compound with the molecular formula C₇H₉N₃ It is a bicyclic structure consisting of a pyridine ring fused with a pyrazine ring

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes like dpre1 and SARS-CoV-2 M pro , suggesting potential targets for 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine.

Mode of Action

It’s known that the compound interacts with its targets through a series of steps including nucleophilic substitution, reduction, acylation, and intramolecular cyclization .

Result of Action

Similar compounds have shown anti-tumor activity and potential for NLO technological applications .

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including dipeptidyl peptidase IV, which is involved in the regulation of glucose metabolism . The compound also exhibits kinase inhibitory activity, making it a potential candidate for cancer treatment . These interactions are primarily mediated through non-covalent binding, which influences the activity of the target enzymes and proteins.

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation . Additionally, the compound modulates gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes, such as dipeptidyl peptidase IV, inhibiting their activity . This inhibition leads to downstream effects on cellular signaling pathways and gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as improved glucose metabolism and reduced tumor growth . At high doses, it can cause toxic effects, including liver damage and oxidative stress . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it exerts its biological effects. The compound’s distribution is influenced by its chemical properties, such as solubility and stability.

Subcellular Localization

This compound localizes to specific subcellular compartments, including the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The subcellular localization of the compound is crucial for its activity, as it allows for precise modulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine can be synthesized through several methods. One common approach involves the nucleophilic substitution of the chlorine atom in 2-chloro-3-nitropyridine by esters of optically active phenylalanine. This is followed by reduction of the nitro group, acylation with ethyl oxalyl chloride, and intramolecular cyclization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce fully saturated derivatives.

Scientific Research Applications

1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine has several scientific research applications:

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.

Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.

Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent.

Comparison with Similar Compounds

Pyrido[2,3-b]pyrazine: A similar bicyclic compound with a different degree of saturation.

1,2,3,4-Tetrahydroquinoxaline: Another bicyclic compound with a similar structure but different ring fusion.

Uniqueness: 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine is unique due to its specific ring fusion and the presence of both nitrogen atoms in the pyrazine ring. This structural feature imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-2-6-7(9-3-1)10-5-4-8-6/h1-3,8H,4-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFCYSNYAFJTSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(N1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20501529 | |

| Record name | 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35808-40-3 | |

| Record name | 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,2H,3H,4H-pyrido[2,3-b]pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the Structure-Activity Relationship (SAR) of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine derivatives?

A1: Research has shown that modifications to the this compound scaffold can significantly impact its biological activity. For instance, introducing specific substituents at the nitrogen atom can influence its potency and selectivity towards specific targets. [, ] This highlights the importance of understanding how structural changes in this molecule can be utilized to fine-tune its activity for potential therapeutic applications.

Q2: Are there any known examples of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazines exhibiting interesting biological activity?

A2: Yes, studies have identified 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of anaplastic lymphoma kinase (ALK). [] This enzyme plays a crucial role in various cellular processes, and its dysregulation is implicated in several cancers. This finding suggests that this compound derivatives hold potential as lead compounds for developing novel cancer therapies.

Q3: How does the solvent environment affect the synthesis of this compound?

A3: Research on the catalytic hydrogenation of pyrido[2,3-b]pyrazines, the precursors to 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazines, reveals a strong solvent dependency. While reactions in ethanol can yield a mixture of 1,2,3,4- and 5,6,7,8-tetrahydro derivatives, conducting the reduction in pure acetic acid selectively produces 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazines. [] This suggests that the solvent's acidity plays a crucial role in directing the regioselectivity of the hydrogenation process, potentially by influencing the stability and reactivity of reaction intermediates.

Q4: What spectroscopic techniques have been employed to characterize this compound derivatives?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, has proven invaluable in characterizing this compound and its derivatives. [] Researchers have used 13C NMR data to confirm the structures of these compounds, identify the presence of σ-adducts with amide ions and water, and even analyze the cationic form of a dihydroxy derivative in acidic solutions. This demonstrates the power of NMR spectroscopy in elucidating the structural features and solution behavior of this class of compounds.

Q5: Has X-ray crystallography been used to study this compound derivatives?

A5: Yes, X-ray crystallography has been utilized to investigate the solid-state structure of a specific derivative, 7-Bromo-1,4-dibutyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione. [] This study revealed details about the conformation of the butyl substituents and the presence of intermolecular interactions like π-stacking and hydrogen bonding. Such structural information is crucial for understanding the physicochemical properties of these compounds and can be helpful for further derivatization and drug design efforts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

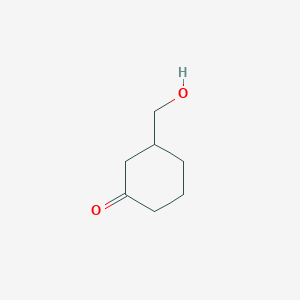

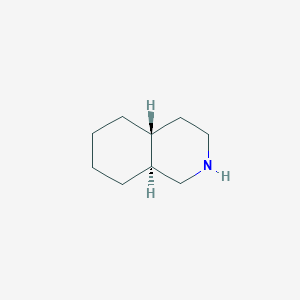

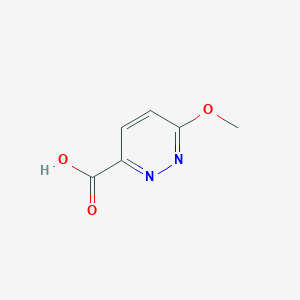

![O-[(3-Pyridyl)methyl]hydroxylamine](/img/structure/B1314999.png)

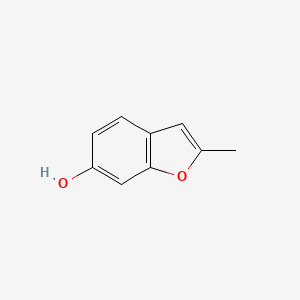

![2-Phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1315003.png)